molecular formula C19H19N3O2 B11211983 N-(3-methoxypropyl)-2-(pyridin-4-yl)quinoline-4-carboxamide

N-(3-methoxypropyl)-2-(pyridin-4-yl)quinoline-4-carboxamide

Cat. No.: B11211983
M. Wt: 321.4 g/mol
InChI Key: XFGYHRZGQVWEEJ-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-2-(pyridin-4-yl)quinoline-4-carboxamide: is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxypropyl)-2-(pyridin-4-yl)quinoline-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Pyridin-4-yl Group: The pyridin-4-yl group can be introduced through a Suzuki coupling reaction, where a boronic acid derivative of pyridine is coupled with a halogenated quinoline derivative in the presence of a palladium catalyst.

    Attachment of the N-(3-methoxypropyl) Group: The final step involves the amidation reaction, where the carboxylic acid group on the quinoline core is reacted with 3-methoxypropylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, alternative solvents, and more efficient catalysts to enhance the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropyl group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the quinoline ring or the pyridin-4-yl group, potentially leading to the formation of dihydroquinoline or reduced pyridine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions ortho to the nitrogen atoms in the quinoline and pyridine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.

Major Products Formed:

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: Dihydroquinoline or reduced pyridine derivatives.

    Substitution: Various substituted quinoline and pyridine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic transformations.

    Material Science: It can be incorporated into polymer matrices to enhance their optical and electronic properties.

Biology and Medicine:

    Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.

    Anticancer Activity: Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for further investigation in cancer therapy.

Industry:

    Pharmaceuticals: The compound can be used as an intermediate in the synthesis of more complex pharmaceutical agents.

    Agriculture: It may be explored as a potential agrochemical for pest control.

Mechanism of Action

The exact mechanism of action of N-(3-methoxypropyl)-2-(pyridin-4-yl)quinoline-4-carboxamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoline and pyridine moieties. These interactions can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Comparison:

  • Structural Differences: The position of the pyridinyl group and the carboxamide group can significantly influence the compound’s chemical reactivity and biological activity.
  • Biological Activity: While similar compounds may exhibit comparable biological activities, subtle differences in their structures can lead to variations in their potency and selectivity towards specific targets.
  • Uniqueness: N-(3-methoxypropyl)-2-(pyridin-4-yl)quinoline-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct properties compared to its analogs.

Properties

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

N-(3-methoxypropyl)-2-pyridin-4-ylquinoline-4-carboxamide

InChI

InChI=1S/C19H19N3O2/c1-24-12-4-9-21-19(23)16-13-18(14-7-10-20-11-8-14)22-17-6-3-2-5-15(16)17/h2-3,5-8,10-11,13H,4,9,12H2,1H3,(H,21,23)

InChI Key

XFGYHRZGQVWEEJ-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=NC=C3

Origin of Product

United States

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